Diiodo-philanthotoxin-343-arginine is a synthetic analog of philanthotoxin-343, a potent neurotoxin derived from the venom of the spider Philanthus triangulum. This compound is primarily studied for its interactions with glutamate receptors and its potential applications in neuroscience research. Diiodo-philanthotoxin-343-arginine has been utilized in various studies to explore receptor binding mechanisms and to develop tools for understanding synaptic transmission.
Philanthotoxins, including diiodo-philanthotoxin-343-arginine, are sourced from the venom of the Philanthus species of wasps. The synthesis of diiodo-philanthotoxin-343-arginine involves chemical modifications to enhance its binding properties and specificity towards various receptor sites in the central nervous system.
Diiodo-philanthotoxin-343-arginine is classified as a neurotoxin and a pharmacological agent. It is specifically categorized under glutamate receptor antagonists, which inhibit the action of glutamate, a key neurotransmitter involved in excitatory signaling in the brain.
The synthesis of diiodo-philanthotoxin-343-arginine typically involves the iodination of philanthotoxin-343, followed by the incorporation of arginine into the molecular structure. The process can be outlined as follows:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the identity and assess the purity of diiodo-philanthotoxin-343-arginine.
The molecular structure of diiodo-philanthotoxin-343-arginine consists of a complex arrangement featuring:
The molecular formula for diiodo-philanthotoxin-343-arginine is C₁₈H₂₄I₂N₄O₄S, with a molecular weight of approximately 500 g/mol. The structural configuration allows it to effectively bind to various receptor sites in neuronal tissues.
Diiodo-philanthotoxin-343-arginine participates in several biochemical reactions, primarily involving its interaction with neurotransmitter receptors. Key reactions include:
The binding affinity and kinetics can be characterized using radiolabeled versions of diiodo-philanthotoxin-343-arginine in binding assays. These assays help elucidate its mechanism of action at various receptor subtypes.
Diiodo-philanthotoxin-343-arginine acts primarily as a non-competitive antagonist at glutamate receptors. Its mechanism involves:
Studies have shown that diiodo-philanthotoxin-343-arginine exhibits low affinity binding (KD values around 11.4 µM) but interacts with a large number of binding sites (approximately 37.2 nmol/mg protein) in rat brain membranes .
Diiodo-philanthotoxin-343-arginine is typically presented as a solid at room temperature, with solubility in organic solvents but limited solubility in water due to its hydrophobic nature.
Key chemical properties include:
Relevant analyses often involve spectroscopic methods (e.g., NMR and IR spectroscopy) to characterize functional groups and confirm structural integrity.
Diiodo-philanthotoxin-343-arginine has several applications in scientific research:
Diiodo-philanthotoxin-343-arginine (Diiodo-PhTX-343-Arg) is a radioiodinated derivative of philanthotoxin-343 (PhTX-343), a synthetic analog of philanthotoxin-433 found in the venom of the digger wasp Philanthus triangulum. Its systematic IUPAC name is N-[(2S)-1-[4-[3-(3-Aminopropylamino)propylamino]butylamino]-3-(3,5-diiodo-4-hydroxyphenyl)-1-oxopropan-2-yl]-Nʹ-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]butanediamide. The molecular formula is C₂₉H₅₁I₂N₉O₄, with a molecular weight of 843.59 g/mol [9]. The compound features two structural modifications from native PhTX-343:
Table 1: Chemical Identifiers of Diiodo-PhTX-343-Arg
Identifier Type | Value |
---|---|
CAS Registry Number | 134419-06-0 |
Molecular Formula | C₂₉H₅₁I₂N₉O₄ |
Molecular Weight | 843.59 g/mol |
SMILES Notation | [125I]C1=CC(=CC(=C1O)[125I])CC@HC(=O)NCCCNCCCCNCCCNC(=O)C@@HCCCN=C(N)N [9] |
Diiodo-PhTX-343-Arg emerged in the early 1990s as part of efforts to develop radiolabeled probes for glutamate receptor subtypes. Its design was based on:
Initial synthesis involved solid-phase peptide chemistry with iodine-125 incorporation, yielding a probe with high specific activity for binding assays [3].
Diiodo-PhTX-343-Arg serves as a crucial pharmacological tool for investigating ionotropic receptor structure-function relationships:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: